molecular formula C38H67NO12 B194049 Oxacyclotetradecane Erythromycin Derivative CAS No. 144604-03-5

Oxacyclotetradecane Erythromycin Derivative

Cat. No.: B194049
CAS No.: 144604-03-5
M. Wt: 729.9 g/mol
InChI Key: XBRPMQCVVSGOJB-LUHVZOSXSA-N
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Mechanism of Action

Target of Action

The primary target of the Oxacyclotetradecane Erythromycin Derivative, similar to other erythromycin derivatives, is the bacterial ribosome . The ribosome plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .

Mode of Action

The this compound acts by inhibiting protein synthesis in bacteria. It binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This binding inhibits the translocation step in protein synthesis, preventing the addition of new amino acids to the growing peptide chain .

Biochemical Pathways

The this compound affects the protein synthesis pathway in bacteria. By binding to the 23S ribosomal RNA molecule, it prevents the elongation of the peptide chain, thereby inhibiting the synthesis of essential proteins required for bacterial growth and survival . This disruption in protein synthesis leads to the eventual death of the bacterial cell .

Pharmacokinetics

For instance, Roxithromycin, an orally administered erythromycin derivative, has improved absorption, bioavailability, tolerability, and clinical efficacy compared with the parent drug . It achieves high concentrations in most tissues and body fluids .

Result of Action

The result of the action of the this compound is the inhibition of bacterial growth and survival. By preventing protein synthesis, it disrupts essential cellular processes in the bacteria, leading to cell death .

Action Environment

The action, efficacy, and stability of the this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics, pH levels, temperature, and the presence of resistant bacterial strains can all impact the effectiveness of the antibiotic

Biochemical Analysis

Biochemical Properties

The Oxacyclotetradecane Erythromycin Derivative interacts with various enzymes, proteins, and other biomolecules in the body. It is known to target bacterial ribosomes and DNA gyrase, which are crucial components of bacterial protein synthesis and DNA replication, respectively . This interaction inhibits the growth and multiplication of bacteria, making it a potential candidate for antibacterial therapy .

Cellular Effects

The this compound has shown significant effects on various types of cells. It has been found to inhibit both the ribosome and DNA topoisomerase in vitro . In addition, it has demonstrated antiproliferative activity against human tumor cell lines . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The this compound exerts its effects at the molecular level through several mechanisms. It binds to the bacterial ribosome, inhibiting protein synthesis . Additionally, it interacts with DNA gyrase, disrupting DNA replication . These binding interactions lead to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the this compound can change over time. Studies have shown that while the derivative has poor anti-MRSA effects alone, it possesses high synergism with oxacillin against MRSA ATCC43300 and clinically isolated MRSA . This suggests that the product’s stability, degradation, and long-term effects on cellular function may vary depending on the conditions of the study .

Dosage Effects in Animal Models

The effects of the this compound can vary with different dosages in animal models. While specific studies on this derivative are limited, research on erythromycin and its derivatives has shown that higher doses can promote drug resistance and undesirable effects . Therefore, it is crucial to determine the optimal dosage to maximize therapeutic effects and minimize adverse effects.

Metabolic Pathways

The this compound is involved in several metabolic pathways. It is synthesized from erythromycin, which is part of the macrolide family of antibiotics . The biosynthesis of erythromycins involves several enzymes and cofactors, and the derivative may interact with these components .

Transport and Distribution

It is known that erythromycin and its derivatives are transported across bacterial cell membranes by active transport mechanisms . The derivative may interact with similar transporters or binding proteins, influencing its localization or accumulation within cells.

Subcellular Localization

Given its interactions with ribosomes and DNA gyrase, it is likely localized to areas of the cell where these structures are present

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxacyclotetradecane Erythromycin Derivative typically involves the modification of the erythromycin molecule. One common method includes the protection of specific functional groups followed by selective reactions to introduce the oxacyclotetradecane moiety. For instance, the C-9 keto group of erythromycin can be protected as its oxime, and the C-11 and C-12 hydroxy groups can be transformed into an acetonide using 2-methoxypropene

Industrial Production Methods

Industrial production of this derivative often involves large-scale fermentation processes to produce erythromycin, followed by chemical modification steps. The fermentation is typically carried out using strains of Saccharopolyspora erythraea, and the subsequent chemical modifications are performed in batch reactors under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Oxacyclotetradecane Erythromycin Derivative undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s activity .

Scientific Research Applications

Oxacyclotetradecane Erythromycin Derivative has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Clarithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Azithromycin: Known for its extended half-life and improved tissue penetration.

    Telithromycin: A ketolide antibiotic with enhanced activity against resistant strains.

Uniqueness

Oxacyclotetradecane Erythromycin Derivative stands out due to its unique structural modifications that confer increased stability and reduced resistance. Unlike other macrolides, this derivative can form synergistic combinations with other antibiotics, significantly enhancing their efficacy against resistant pathogens .

Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H67NO12/c1-15-27-36(8,44)17-20(2)29(40)21(3)18-38(10,46-14)33(51-35-30(41)26(39(11)12)16-22(4)47-35)23(5)31(24(6)34(43)49-27)50-28-19-37(9,45-13)32(42)25(7)48-28/h17,21-28,30-33,35,41-42,44H,15-16,18-19H2,1-14H3/b20-17+/t21-,22-,23+,24-,25+,26+,27-,28+,30-,31+,32+,33-,35+,36+,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRPMQCVVSGOJB-LUHVZOSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)\C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H67NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478584
Record name Oxacyclotetradecane Erythromycin Derivative
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

729.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144604-03-5
Record name (10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144604-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxacyclotetradecane Erythromycin Derivative
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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